Unprotected anthranilic acid leads to oligomerization and loss of stereocontrol. This compound's rigid phthaloyl group blocks side reactions and locks conformation, enabling:
N-(2-Carboxyphenyl)phthalimide (CAS 41513-78-4), frequently designated as 2-phthalimidobenzoic acid or N-phthaloyl anthranilic acid, is a highly specialized, rigidly protected building block used in advanced organic synthesis and materials science [1]. By incorporating a bulky, bidentate phthaloyl protecting group on the anthranilic acid core, this compound effectively suppresses the unwanted nucleophilic side reactions typically observed with unprotected primary amines during aggressive carboxylic acid activation or coupling steps [2]. It serves as a critical, procurement-ready precursor for the synthesis of complex aza-heterocycles, including quinazolinones, isoindolinones, and pyrrolo[1,4]benzodiazepines, particularly in photoredox workflows and solid-state engineering where precise stereocontrol and absolute conformational rigidity are mandatory [3].
Substituting N-(2-Carboxyphenyl)phthalimide with generic unprotected anthranilic acid or simpler mono-protected analogs (such as N-acetylanthranilic acid) fundamentally compromises both synthetic trajectory and structural control [1]. In procurement and process design, unprotected anthranilic acid is highly prone to premature amine reactivity, leading to oligomerization or undesired amide formation during downstream functionalization [2]. Furthermore, unlike N-acetyl derivatives, the fully substituted phthalimide nitrogen in this compound cannot act as a hydrogen bond donor. This lack of H-bonding capability locks the molecule into specific rigid conformations, preventing the formation of certain crystal polymorphs and enabling unique stereocontrolled radical pathways—such as memory-of-chirality photocyclizations—which fail entirely with less rigid or unprotected precursors [3].
In the synthesis of pyrrolo[1,4]benzodiazepines, the proline derivative of N-(2-Carboxyphenyl)phthalimide undergoes highly efficient decarboxylative photocyclization via a triplet 1,7-diradical intermediate [1]. Because the phthaloyl group enforces extreme conformational rigidity, this precursor exhibits an exceptional 'memory of chirality,' yielding the cyclized target with up to 86% enantiomeric excess (ee) [1]. In contrast, unprotected or flexibly protected anthranilic acid derivatives fail to sustain chiral memory during the diradical lifetime, resulting in racemic mixtures[1].
| Evidence Dimension | Enantiomeric excess (ee) in decarboxylative photocyclization |
| Target Compound Data | Up to 86% enantiomeric excess (ee) in cyclized product |
| Comparator Or Baseline | Unprotected/flexible analogs (0% ee / racemic mixtures) |
| Quantified Difference | >80% improvement in enantiomeric retention via chiral memory |
| Conditions | Photodecarboxylation of proline derivatives in aqueous/organic media |
For medicinal chemists, procuring this rigid precursor enables direct, highly enantioselective photochemical routes to chiral benzodiazepines without the cost or complexity of external chiral auxiliaries.
In solid-state materials engineering, 2-acetamidobenzamide exists in an alpha-polymorph (stabilized by an intramolecular N-H...O hydrogen bond) and a beta-polymorph (lacking this bond)[1]. N-(2-Carboxyphenyl)phthalimide serves as a critical structural analogue that is chemically incapable of forming this intramolecular hydrogen bond due to its fully substituted imide nitrogen [1]. When utilized as an additive in recrystallization workflows, its absolute lack of H-bond donation (0 donors vs. 1 donor in N-acetyl baselines) forces it to mimic the beta-conformation exclusively, allowing researchers to isolate polymorphic behaviors that are impossible to control using H-bond-donating baselines [1].
| Evidence Dimension | Intramolecular hydrogen bond formation capacity |
| Target Compound Data | 0 intramolecular H-bond donors (locked conformation) |
| Comparator Or Baseline | N-acetylanthranilic acid / 2-acetamidobenzamide (1 H-bond donor, forms alpha-polymorph) |
| Quantified Difference | Absolute elimination of N-H...O intramolecular bonding |
| Conditions | Recrystallization and solid-state conformational analysis |
This absolute conformational lock is essential for materials scientists and formulation chemists who must strictly control crystal polymorph generation and solid-state phase transitions.
The alkaline hydrolysis product of N-(2-Carboxyphenyl)phthalimide serves as a highly efficient, pre-organized scaffold for synthesizing N-2 substituted 3-phenyliminoisoindolinones [1]. When subjected to DCC-mediated coupling with anilines, the rigid ortho-phthalimide/carboxyl architecture directs the reaction specifically toward the isoindolinone core in a single step [1]. Attempting similar reverse-turn mimetic syntheses using unprotected anthranilic acid leads to complex mixtures of linear amides and requires multiple protection/deprotection steps, significantly reducing the overall yield of the cyclic scaffold [1].
| Evidence Dimension | Synthetic efficiency toward 3-iminoisoindolinone scaffolds |
| Target Compound Data | Direct one-step cyclization via DCC coupling |
| Comparator Or Baseline | Unprotected anthranilic acid (requires multi-step protection/deprotection) |
| Quantified Difference | Reduction of synthetic steps from >3 to 1 for reverse-turn mimetics |
| Conditions | DCC-mediated coupling with anilines/amino acids in DMF |
Procuring this pre-assembled, orthogonally reactive building block drastically reduces the synthetic steps from three or more down to one for researchers developing non-peptidic reverse-turn mimetics.
N-(2-Carboxyphenyl)phthalimide is the optimal precursor for medicinal chemistry programs targeting chiral aza-heterocycles. Its rigid phthaloyl protection enables high-ee decarboxylative photocyclization (up to 86% ee), allowing for the direct construction of complex benzodiazepine libraries without relying on expensive chiral catalysts[1].
Because its fully substituted nitrogen cannot participate in intramolecular hydrogen bonding, this compound is highly valuable as a conformational mimic in crystal engineering. It is used by materials scientists to probe, isolate, and stabilize specific metastable polymorphs (such as beta-forms) in solid-state pharmaceutical formulations [2].
In peptide mimetic research, this compound acts as a pre-organized scaffold for the rapid synthesis of 3-iminoisoindolinones. Its unique steric and electronic profile allows for one-step DCC-mediated coupling, streamlining the creation of reverse-turn mimetics used to study enzyme substrate specificity [3].
Irritant